molecular formula C15H16F3N3O4S B3012208 2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 1705999-55-8

2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No. B3012208
CAS RN: 1705999-55-8
M. Wt: 391.37
InChI Key: HZOSIFDVTXHCHH-UHFFFAOYSA-N
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Description

The compound "2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-4-yl)-5-(trifluoromethyl)-1,3,4-oxadiazole" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its biological activities. The presence of a trifluoromethyl group and a sulfonyl piperidinyl moiety suggests potential for diverse chemical reactivity and biological function.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported through various methods. For instance, the transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles catalyzed by Rh(II) has been used to produce 5-sulfonamidoimidazoles, indicating the versatility of oxadiazole derivatives in chemical transformations . Additionally, sulfone compounds containing the 1,3,4-oxadiazole moiety have been synthesized and identified using nuclear magnetic resonance and elemental analyses, demonstrating the feasibility of incorporating diverse functional groups into the oxadiazole framework .

Molecular Structure Analysis

Crystal structure studies of similar compounds, such as 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, have been conducted using single crystal X-ray diffraction. These studies reveal that the piperazine ring typically adopts a chair conformation and that intermolecular hydrogen bonds contribute to the crystal packing . Hirshfeld surface analysis and DFT calculations further provide insights into the reactive sites for electrophilic and nucleophilic attacks .

Chemical Reactions Analysis

The chemical reactivity of 1,3,4-oxadiazole derivatives is highlighted by their ability to undergo various reactions. For example, the reaction of benzenesulfonyl chloride with ethyl isonipecotate followed by a series of steps leads to the formation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcasing the potential for creating a wide array of substituted oxadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their substituents. For instance, the introduction of a methoxy group and a sulfonamide moiety can significantly affect the compound's solubility, stability, and reactivity. The antibacterial bioassays of sulfone derivatives containing the 1,3,4-oxadiazole moiety indicate that these compounds can exhibit promising in vitro antibacterial activities . Moreover, the evaluation of antioxidant activity of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives suggests that these compounds can act as radical scavengers, further demonstrating the importance of their physical and chemical properties in biological contexts .

Scientific Research Applications

Crystal Structure and Computational Analysis

  • Kumara et al. (2017) synthesized new compounds related to the queried chemical structure and confirmed their structures through single crystal X-ray diffraction studies. They also carried out computational density functional theory (DFT) calculations to understand the reactive sites of the molecules (Kumara et al., 2017).

Biological and Antimicrobial Activity

  • Khalid et al. (2016) synthesized a series of 1,3,4-oxadiazole bearing compounds and evaluated them for butyrylcholinesterase inhibition and molecular docking studies to determine their binding affinity in human protein sites. These compounds demonstrated important interactions with amino acid residues, indicating potential biological activities (Khalid et al., 2016).
  • Another study by Khalid et al. (2016) synthesized N-substituted derivatives of a similar structure and screened them against Gram-negative and Gram-positive bacteria, showing moderate to high activity (Khalid et al., 2016).

Anticancer Potential

  • Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. They found that some compounds had strong anticancer potential relative to a known drug, doxorubicin (Rehman et al., 2018).

Corrosion Inhibition

  • Bouklah et al. (2006) explored the use of a derivative of 1,3,4-oxadiazole as a corrosion inhibitor for steel in sulfuric acid media, demonstrating high efficiency and suggesting potential industrial applications (Bouklah et al., 2006).

Antioxidant Activity

  • Mallesha et al. (2014) screened a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for antioxidant activity, with some compounds showing significant radical scavenging ability (Mallesha et al., 2014).

properties

IUPAC Name

2-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O4S/c1-24-11-2-4-12(5-3-11)26(22,23)21-8-6-10(7-9-21)13-19-20-14(25-13)15(16,17)18/h2-5,10H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOSIFDVTXHCHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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